Lofentanil
Description
Historical Context of Opioid Receptor Ligand Discovery and Development Research
The history of opioid research is deeply intertwined with the discovery and characterization of opioid receptors. The concept of specific receptors for opiate drugs was first proposed in the mid-20th century based on structure-activity relationship studies of synthetic opiates. guidetopharmacology.org Early research focused on understanding how different chemical structures interacted with biological targets to produce pharmacological effects. This led to the prevalent assumption of a common opioid receptor. frontiersin.org
Key milestones in this historical context include the identification of high-affinity, stereospecific binding sites for opiate drugs in brain tissue in the 1970s. guidetopharmacology.org This confirmed the physical existence of opioid receptors and spurred the search for endogenous ligands, leading to the discovery of opioid neuropeptides like enkephalins, β-endorphin, and dynorphins. guidetopharmacology.orgfrontiersin.org Further pharmacological analysis using different ligands provided the first definitive evidence for the existence of multiple opioid receptor types, specifically the mu (μ), kappa (κ), and delta (δ) receptors, named after prototypic drugs used in these studies. guidetopharmacology.org The cloning and sequencing of these receptors in the early 1990s represented a significant stride, allowing for more detailed molecular studies. frontiersin.org The ongoing research in opioid receptor pharmacology continues to explore structure-activity relationships and the development of selective ligands to understand the nuances of receptor function and signaling. benthamscience.com
Academic Genesis and Early Investigations of Lofentanil as a Research Tool
This compound is an analogue of fentanyl, a synthetic opioid developed in the 1960s. wikipedia.org It is structurally similar to carfentanil, differing slightly in potency and having a longer duration of action. wikipedia.org this compound can be described structurally as 3-methylcarfentanil. wikipedia.org
The academic genesis of this compound's use as a research tool is linked to its potent binding properties at the opiate receptor, as highlighted in early investigations. wikipedia.org Its high affinity and long duration of action made it particularly suitable for certain types of research, primarily investigations into opioid receptors. wikipedia.org Early studies, such as those in the early 1980s, focused on characterizing the binding properties of tritiated ([³H])-Lofentanil at the opiate receptor. wikipedia.org This research demonstrated its strong binding capabilities, making it a valuable radioligand for receptor binding assays.
Further early investigations utilized radiolabeled this compound to study opioid receptor distribution and transport in biological systems. For instance, in vivo studies in rats using ³H-Lofentanil demonstrated its accumulation in nerve segments, indicating its utility in tracing receptor presence and movement. taylorandfrancis.com These early academic endeavors established this compound as a potent and useful probe for in vitro and in vivo studies aimed at understanding opioid receptor characteristics beyond just binding affinity.
Conceptual Frameworks and Theoretical Models in Opioid Research Relevant to this compound
This compound's properties are particularly relevant to several conceptual frameworks and theoretical models in opioid research. A key area is the study of ligand-receptor interactions and binding kinetics. Conceptual frameworks describing the binding of ligands to G protein-coupled receptors (GPCRs), including opioid receptors, are central to understanding this compound's potent effects. oup.com These models often involve the concept of high-affinity binding sites and the dynamics of ligand association and dissociation.
Theoretical models, such as those used in molecular docking and molecular dynamics simulations, are employed to predict and understand the binding affinity and poses of ligands like this compound at the μ-opioid receptor. nih.govplos.orgmdpi.comnih.gov These computational approaches utilize conceptual frameworks of molecular interactions, including salt bridges and hydrophobic contacts, to explain the strong binding of potent fentanyl derivatives like this compound and carfentanil. nih.govmdpi.combiorxiv.org Studies using these models have shown that this compound, along with carfentanil, exhibits sub-nanomolar binding affinity at the μ-opioid receptor, correlating with lower binding scores in docking models. nih.govplos.org
Furthermore, this compound's high potency and long duration of action are relevant to conceptual frameworks surrounding receptor activation and signaling bias. While the article's scope excludes detailed signaling pathways, the study of how ligands differentially activate downstream signaling cascades (G protein coupling versus β-arrestin recruitment) is a significant area where potent agonists like this compound can serve as tools to probe receptor conformational changes and preferred signaling routes. acs.orgmdpi.com
The stereoisomerism of this compound is also important in theoretical models of ligand-receptor interaction, as different stereoisomers can exhibit vastly different potencies, highlighting the precise spatial requirements of the opioid receptor binding site. wikipedia.org Computational studies have explored how the binding of different this compound stereoisomers is favored based on ligand reorganization energy within the receptor binding site. nih.gov
The use of radiolabeled this compound in Positron Emission Tomography (PET) imaging studies aligns with conceptual frameworks for non-invasive in vivo receptor quantification. nih.govmedrxiv.org These frameworks involve understanding tracer kinetics, receptor density, and the relationship between radioligand binding and receptor availability in living subjects. nih.gov
Detailed research findings related to this compound's binding affinity are often presented in the context of competitive radioligand displacement assays. These assays measure the ability of an unlabeled compound (like this compound) to displace a radiolabeled ligand from the receptor, providing data on binding affinity typically expressed as an IC₅₀ (half maximal inhibitory concentration) or Kᵢ (inhibition constant) value. mdpi.com
Below is a table summarizing representative binding affinity data for this compound and related opioids from research studies:
| Compound | Receptor Type | Binding Affinity (IC₅₀ or Kᵢ) | Reference |
| This compound | μ-opioid | 0.208 nM (IC₅₀) | mdpi.com |
| This compound | μ-opioid | Sub-nanomolar (Kᵢ) | nih.govplos.org |
| This compound | κ-opioid | 8.2 nM (Kᵢ) | wikipedia.org |
| Carfentanil | μ-opioid | 0.19 nM (IC₅₀) | mdpi.com |
| Carfentanil | μ-opioid | 0.22 nM (Kᵢ) | plos.org |
| Fentanyl | μ-opioid | 1.23 nM (IC₅₀) | mdpi.com |
| Morphine | μ-opioid | 4.02 nM (IC₅₀) | mdpi.com |
This data illustrates the exceptionally high affinity of this compound for the μ-opioid receptor compared to parent fentanyl and morphine, and its potent binding at the κ-opioid receptor as well. wikipedia.orgmdpi.com These quantitative data are critical for researchers utilizing this compound as a tool to study receptor density, localization, and the effects of various conditions or interventions on opioid receptor binding.
The application of this compound in research is thus underpinned by historical discoveries in opioid pharmacology, its specific academic investigation as a high-affinity ligand, and its relevance to various conceptual and theoretical models used to understand opioid receptor structure, function, and ligand interactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (3S,4R)-3-methyl-1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3/c1-4-23(28)27(22-13-9-6-10-14-22)25(24(29)30-3)16-18-26(19-20(25)2)17-15-21-11-7-5-8-12-21/h5-14,20H,4,15-19H2,1-3H3/t20-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYHGORQCPYVBZ-NBGIEHNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2C)CCC3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N(C1=CC=CC=C1)[C@@]2(CCN(C[C@@H]2C)CCC3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016402 | |
| Record name | Lofentanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Solid | |
CAS No. |
61380-40-3, 60645-00-3 | |
| Record name | Lofentanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61380-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lofentanil [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061380403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lofentanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOFENTANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H7YQ564XV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lofentanil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8378 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular Pharmacology and Opioid Receptor Interactions
Mu-Opioid Receptor (MOR) Binding Characteristics
The binding of lofentanil to the MOR is a key aspect of its pharmacological action. Studies have investigated its affinity and potency in various in vitro systems, as well as the kinetics of its binding and dissociation from the receptor.
Affinity and Potency Profiling in In Vitro Systems
This compound demonstrates high affinity for the mu-opioid receptor. In competitive radioligand displacement assays, this compound has shown subnanomolar IC50 values, indicating potent binding. mdpi.com For instance, one study reported an IC50 value of 0.208 nM for this compound, comparable to that of carfentanil (0.19 nM), another highly potent synthetic opioid. mdpi.com This high affinity is a contributing factor to this compound's significant potency. osti.govresearchgate.net
The addition of a 4-carbomethoxy substitution at the piperidine (B6355638) ring, as seen in carfentanil, significantly enhances μOR affinity. mdpi.com this compound, possessing this feature along with a 3-methyl group, exhibits similar high affinity. mdpi.com While 3-methylfentanyl is considerably more potent than fentanyl, the addition of a methyl group at both the 3 and 4 positions, as in this compound compared to carfentanil, results in only a slight increase in strength, suggesting potential steric hindrance effects from substitutions at both positions. wikidoc.org
In vitro studies using transfected human embryonic kidney cells expressing delta opioid receptors have also classified this compound as a highly potent and efficacious agonist at this receptor subtype, with a potency rank order where etorphine > this compound ≥ cyclazocine. d-nb.info
Ligand-Receptor Dissociation Kinetics and Residence Time Studies
The duration of a ligand's binding to a receptor, known as its residence time, can influence its pharmacological effect. While direct experimental data on this compound's residence time at the MOR were not extensively detailed in the provided snippets, research on fentanyl and its analogs provides relevant context. Molecular dynamics simulations have been employed to study the dissociation kinetics of opioids from the MOR. biorxiv.orgacs.orgnih.govnih.govfda.gov
Studies on fentanyl dissociation from the MOR have shown that the protonation state of histidine 297 (H297) can significantly impact residence time. biorxiv.orgacs.orgnih.govnih.gov For instance, the Nδ-protonated state of H297 was associated with a calculated fentanyl residence time of 38 ± 19 seconds, significantly longer than with other protonation states. biorxiv.orgacs.orgnih.gov This suggests that specific interactions within the binding pocket can influence how long a ligand remains bound. While these studies focused on fentanyl, the structural similarities between fentanyl analogs like this compound suggest that similar molecular interactions and histidine protonation states could play a role in this compound's binding kinetics and potentially contribute to a long duration of action, as has been reported for this compound. wikidoc.org The orthosteric binding site of the MOR, where this compound binds, is relatively exposed to the extracellular surface, a characteristic that might influence the dissociation kinetics of potent opioids. mdpi.com
Ligand Efficacy and Biased Agonism Research
Ligand efficacy refers to the ability of a ligand to activate a receptor and elicit a cellular response. Biased agonism occurs when a ligand preferentially activates one signaling pathway over another upon binding to the same receptor. Research has explored this compound's efficacy in activating downstream signaling pathways, including G-protein signaling and beta-arrestin recruitment.
G-Protein Signaling Pathway Activation Studies
The mu-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. nih.govmdpi.com Agonist binding triggers a conformational change in the receptor, leading to the activation of these G proteins. mdpi.com This activation typically results in the inhibition of adenylyl cyclase and a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. mdpi.combiorxiv.orgsemanticscholar.org
This compound is considered a highly potent agonist of the MOR. guidetopharmacology.org Studies investigating ligand efficacy have shown that this compound activates both G protein and beta-arrestin pathways. researchgate.netnih.gov Compared to certain low-efficacy, G protein-biased agonists, this compound has been shown to have higher efficacy at all Gα subtypes and beta-arrestins. nih.gov Cryo-EM structures of the μOR-Gi1 complex with different agonists, including this compound, have provided structural insights into how ligands engage the receptor to promote G protein coupling. nih.gov These studies suggest that different ligands can engage distinct sub-pockets within the binding site, leading to varied downstream signaling outcomes. nih.gov
Beta-Arrestin Recruitment and Signaling Bias Investigations
In addition to G-protein coupling, MOR activation can also lead to the recruitment of beta-arrestins. mdpi.combiorxiv.orgsemanticscholar.org Beta-arrestin recruitment is involved in receptor desensitization, internalization, and can also lead to G protein-independent signaling pathways, such as the activation of MAPK pathways. mdpi.comsemanticscholar.org The concept of biased agonism suggests that some ligands can preferentially activate either the G-protein pathway or the beta-arrestin pathway. mdpi.combiorxiv.orgmdpi.com
Research indicates that this compound activates both G protein and beta-arrestin pathways. researchgate.netnih.gov Furthermore, this compound has been reported to display bias for beta-arrestin1/2 relative to certain Gα subtypes (Gαi1, Gαi2, Gαi3, GαoA, and GαoB) when compared to DAMGO. researchgate.netnih.gov This suggests that while this compound is a highly efficacious agonist for both pathways, it may preferentially promote beta-arrestin recruitment under certain conditions or relative to specific reference ligands. Studies using BRET assays have been employed to measure both G protein activation and beta-arrestin 2 recruitment, providing data on the signaling profiles of various opioid ligands, including fentanyl analogs. researchgate.net Molecular dynamics simulations have also been used to explore the structural basis of beta-arrestin biased signaling mediated by fentanyl and its derivatives, suggesting a common binding pose and the involvement of specific residues like M153 in mediating beta-arrestin coupling. biorxiv.orgplos.org
Conformational Dynamics of Opioid Receptors upon this compound Binding
Ligand binding to GPCRs, including the MOR, induces conformational changes in the receptor that are critical for downstream signaling. semanticscholar.orgmdpi.comtsinghua.edu.cnnih.govbiorxiv.orgbiorxiv.org These conformational dynamics determine the receptor's ability to interact with and activate intracellular transducer proteins like G proteins and beta-arrestins. tsinghua.edu.cnnih.govbiorxiv.org
Studies utilizing techniques such as double electron-electron resonance (DEER) and single-molecule fluorescence resonance energy transfer (smFRET) have provided insights into the conformational states of the MOR. tsinghua.edu.cnnih.govbiorxiv.org These studies have identified multiple receptor conformations, including inactive and active states. tsinghua.edu.cnnih.gov High-efficacy ligands, such as this compound, have been shown to significantly increase the proportion of MOR in active conformations, even in the absence of downstream G-protein binding. tsinghua.edu.cnbiorxiv.org Specifically, in the presence of super-efficacious agonists like this compound and BU72, the active conformations R3 and R4 were found to be dominant. biorxiv.org The ability of this compound to stabilize these active conformations is directly linked to its high intrinsic efficacy at the transducer level. nih.govbiorxiv.org
Cryo-EM structures of the MOR bound to different ligands, including this compound, have revealed that ligands can engage distinct sub-pockets and induce specific conformational changes, particularly on the intracellular side of the receptor where G proteins and beta-arrestins bind. nih.gov Molecular dynamics simulations corroborate these findings, showing ligand-dependent differences in interactions that can lead to distinct active-state conformations. nih.gov For instance, stable pi-pi stacking interactions between this compound's aromatic aniline (B41778) ring and tyrosine 326 (Y3267.43) have been observed in simulations, contributing to more inward conformations of Y3267.43 in this compound-bound MOR. nih.gov The presence of the 3-cis methyl group in this compound occupies a hydrophobic space and may restrict the ligand to a specific dihedral conformation, further influencing receptor conformation. plos.org The stabilization of particular intracellular pocket conformations by biased opioid ligands is believed to dictate the selective engagement between G-protein and beta-arrestin pathways. mdpi.combiorxiv.org
Structural Studies of Ligand-Receptor Complexes (e.g., Cryo-EM, X-ray Crystallography)
Structural studies, particularly using cryo-electron microscopy (Cryo-EM), have provided insights into how this compound interacts with the μOR. A Cryo-EM structure of the μOR-Gi protein complex bound to this compound (PDB ID: 7T2H) has been resolved at a resolution of 3.2 Å. ebi.ac.ukpdbj.orgpdbj.orgmdpi.comnih.gov These studies reveal that this compound engages specific sub-pockets within the μOR orthosteric binding site. pdbj.orgnih.govmdpi.com While this compound shares some interactions with residues like D3.32 (using Ballesteros–Weinstein numbering) with other agonists such as DAMGO, BU72, PZM21, and FH210, it does not consistently interact with H6.52 as observed with some of these ligands. mdpi.com The orthosteric binding site of the μOR is located near the extracellular side of the helix bundle and is relatively exposed to the extracellular surface compared to ligand binding sites in other GPCRs. mdpi.comnih.gov
Molecular Dynamics Simulations of this compound-Receptor Interactions
Molecular dynamics (MD) simulations have been employed to further investigate the interactions between this compound and the μOR at an atomic level. These simulations complement structural data by providing dynamic insights into the binding process and the resulting conformational changes in the receptor. MD simulations of this compound binding to the active structure of the μOR have shown interactions with specific residues in the orthosteric pocket. biorxiv.org Along with carfentanil, this compound, which also contains a methoxycarbonyl group, interacts with these residues. biorxiv.org Simulations have also indicated that this compound's 3-cis methyl group is positioned between residues I1463.29, D1493.32, and Y1503.33, enhancing the hydrophobic interaction surface. plos.org Molecular docking models have been used to predict the binding affinity of fentanyl analogs, including this compound, to the μOR, showing a strong correlation between docking scores and experimental binding affinities. nih.govosti.govresearchgate.netplos.org Fentanyl derivatives with sub-nanomolar binding affinity, such as carfentanil and this compound, exhibit significantly lower (more favorable) binding scores in these models. nih.govosti.govresearchgate.netplos.org MD simulations have also highlighted differences in the binding site engagement of this compound compared to other agonists like mitragynine (B136389) pseudoindoxyl, which promote distinct active-state conformations on the intracellular side of the receptor, influencing interactions with downstream signaling partners like G proteins and β-arrestins. pdbj.orgnih.gov
Interactions with Other Opioid Receptor Subtypes (Delta, Kappa)
While primarily a μOR agonist, this compound also exhibits activity at other opioid receptor subtypes, including delta (δ) and kappa (κ) opioid receptors. Studies have investigated the binding affinity and functional activity of this compound at these receptors. There is stereospecific binding of 3H-lofentanil to membranes of neuroblastoma-glioma NG 108-15 cells, which possess high-affinity binding sites for enkephalin derivatives (delta-opiate receptor subtype). nih.govuclouvain.be The binding affinity (KD value) was reported as 1.53 nM in these cells. nih.govuclouvain.be In cultured neurons from rat forebrain, 3H-lofentanil binding showed high affinity (KD: 0.048 nM), and drugs of the fentanyl series were potent displacers, whereas agonists of delta, sigma, or kappa sites had lower affinity (Ki greater than 0.5 µM). uclouvain.be
Research using chimeric receptors has helped identify regions in the μOR responsible for selective binding of ligands like this compound over delta and kappa receptors. Transmembrane helices (TMHs) 6 and 7 and the extracellular loop 3 (e3 loop) of the μOR were found to be important for the selective binding of this compound and sufentanil to the mu over the kappa receptor. nih.govdrugbank.com The interaction between TMHs 1-3 and TMHs 6-7 was also found to be crucial for the high affinity binding of these ligands. nih.govdrugbank.com
This compound has also been found to act as a full agonist of the κ-opioid receptor, with a Ki of 8.2 nM, an EC50 of 153 nM, and an Emax of 100%. wikipedia.org Studies comparing the intrinsic activity of various opioid ligands at κ-opioid receptors have shown that this compound has intrinsic activity equal to that of fentanyl and similar to the endogenous ligand dynorphin. nih.gov
This compound has also shown affinity for the nociceptin (B549756) receptor (ORL1), potently displacing [3H]nociceptin at rat brain receptors (IC50 62 nM) and exhibiting full agonism for enhancement of (35)S-GTPgammaS binding to human recombinant ORL1 receptors (EC50 50 nM). nih.govnih.gov
Here is a summary of binding affinities for this compound across different receptor subtypes based on the provided text:
| Receptor Subtype | Ligand Used | Species/System | Binding Parameter | Value | Source |
| Delta-opiate receptor | 3H-lofentanil | Neuroblastoma-glioma NG 108-15 cells | KD | 1.53 nM | nih.govuclouvain.be |
| Opiate receptors (mu) | 3H-lofentanil | Cultured neurones from rat forebrain | KD | 0.048 nM | uclouvain.be |
| Mu-opioid receptor (μOR) | This compound | Marmoset brain homogenates | Ki | Sub-nanomolar | plos.org |
| Kappa-opioid receptor (κOR) | This compound | Mouse κ-opioid receptors (HEK cells) | Ki | 8.2 nM | wikipedia.org |
| Kappa-opioid receptor (κOR) | This compound | Mouse κ-opioid receptors (HEK cells) | EC50 | 153 nM | wikipedia.org |
| Kappa-opioid receptor (κOR) | This compound | Mouse κ-opioid receptors (HEK cells) | Intrinsic Activity | Equal to fentanyl | nih.gov |
| Nociceptin receptor (ORL1) | This compound | Rat brain receptors | IC50 | 62 nM | nih.govnih.gov |
| Nociceptin receptor (ORL1) | This compound | Human recombinant ORL1 receptors | EC50 | 50 nM | nih.govnih.gov |
| ORL1 receptor | This compound | HEK cells expressing ORL1-EGFP | Ki | ~24.2 nM | oup.com |
Mechanisms of Receptor Desensitization and Molecular Tolerance in Research Models
The high binding affinity of fentanyl and its derivatives, including this compound, is thought to contribute to rapid tolerance development due to the triggering of rapid internalization of chronically activated opioid receptors. wikipedia.org Research in model systems, such as HEK 293 cells stably expressing cloned mouse mu receptors, has investigated the relationship between tolerance development and mu receptor desensitization. nih.gov In these models, this compound and other fentanyl analogs potently bound to the mu receptor and effectively inhibited cAMP accumulation. nih.gov Prolonged exposure (three-hour pretreatment) of mu receptors to fentanyl and its analogs led to desensitization by uncoupling the receptor from adenylyl cyclase. nih.gov The fentanyl analogs also caused a slight internalization of the mu receptor in these studies. nih.gov Truncation of the mu receptor's carboxyl terminus did not affect the ability of fentanyl analogs to bind, activate, or desensitize the receptor, suggesting that this region is not solely responsible for the desensitization observed with these compounds. nih.gov These findings suggest that desensitization of the mu receptor may serve as a molecular basis for the development of tolerance to fentanyl and its analogs in these research models. nih.gov Studies also indicate that opioid receptor desensitization can occur through distinct mechanisms and involve inflammatory substances and other cellular systems like calcium and MAPK pathways. frontiersin.org
Preclinical Pharmacodynamics and Pharmacokinetics Research in Animal Models
In Vitro Pharmacological Characterization in Cellular and Tissue Models
In vitro studies have been conducted to characterize the pharmacological properties of lofentanil at the cellular and tissue levels. Research using transfected human embryonic kidney (HEK) cells expressing delta opioid receptors has shown this compound to be a highly potent and efficacious agonist at these receptors. d-nb.info This indicates a strong interaction and activation of the delta opioid receptor subtype by this compound in a controlled cellular environment. While some studies on fentanyl analogs have used Chinese hamster ovary (CHO) and rat cell preparations expressing different opioid receptors to determine binding affinities and potencies, specific detailed data for this compound across all receptor subtypes (mu, delta, kappa) in these in vitro systems were not explicitly found in the provided snippets, beyond its high potency at the delta receptor in HEK cells. d-nb.infofrontiersin.org
Central Nervous System (CNS) Pharmacodynamic Investigations in Animal Models
Investigations in animal models have explored the pharmacodynamic effects of this compound on the central nervous system, focusing on its analgesic actions and interactions with opioid receptors in the brain and spinal cord.
Supraspinal and Spinal Mechanisms of Action Research
Animal studies suggest that opioids, including fentanyl analogs like this compound, exert analgesic actions through their effects at both spinal and supraspinal sites within the CNS. unife.it Research on the mechanisms of opioid analgesia indicates that while hydrophilic opioids like morphine may bind more strongly to receptors in the dorsal horn of the spinal cord, lipophilic opioids such as fentanyl and its analogs also play a significant role in spinal analgesia. resed.esisciii.es The concept of supraspinal and spinal mechanisms is not always viewed as a strict dichotomy in research. resed.esisciii.es Studies involving the in vivo binding of tritium-labeled this compound in rat brain have shown that the distribution of the labeled drug in different brain regions precisely mirrors the regional distribution of opiate receptors observed in in vitro binding assays. nih.gov This binding was found to be saturable and could be prevented by naloxone (B1662785) administered before the this compound, except in the cerebellum. nih.gov The prolonged specific labeling in the brain is consistent with this compound's extremely slow dissociation rate from the receptor and its long duration of action. nih.gov Subcellular fractionation experiments revealed that the labeling in the frontal cortex was particulate-bound and fully displaceable by naloxone, unlike in the cerebellum. nih.gov
Neurotransmitter Modulation Studies
Opioid receptors, primarily the mu-opioid receptor, are G-protein coupled receptors that modulate synaptic transmission by acting as both positive and negative regulators of effector proteins like adenylate cyclase. drugbank.com Binding of an opioid agonist stimulates the exchange of GTP for GDP on the G-protein complex, leading to a decrease in intracellular cAMP. drugbank.com This cascade inhibits the release of various neurotransmitters, including substance P, GABA, dopamine, acetylcholine, and noradrenaline. drugbank.com Opioids also influence ion channels, closing N-type voltage-operated calcium channels and opening calcium-dependent inwardly rectifying potassium channels, resulting in hyperpolarization and reduced neuronal excitability. drugbank.com While these mechanisms are general to opioid agonists acting at the mu-receptor, specific studies detailing this compound's direct modulation of individual neurotransmitter systems in animal models were not extensively covered in the provided search results. However, the involvement of mu-opioid receptors in modulating neurotransmitters relevant to mood, stress, and cravings has been highlighted in the context of opioid systems in the brain. health.mil
Peripheral Pharmacodynamic Studies in Animal Models
While the primary focus of opioid research, including that on this compound, is often on CNS effects due to their potent analgesic properties, opioids also have effects on peripheral tissues expressing opioid receptors. The provided search results primarily emphasize the central actions and receptor binding of this compound and related fentanyl analogs. One study in rats using tritium-labeled this compound investigated vagal receptor transport, showing accumulation of binding sites on both sides of a ligature in the vagus nerve, suggesting transport along the nerve fibers. taylorandfrancis.com This accumulation was greater distal to the ligature over longer time periods, while rapid appearance proximal to the ligature was observed earlier. taylorandfrancis.com This transport was blocked by vagotomy or capsaicin (B1668287) treatment. taylorandfrancis.com This indicates a peripheral interaction of this compound with opioid receptors associated with vagal afferents.
Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Animal Models
Research in animal models has investigated the ADME properties of this compound. Studies have examined the distribution of this compound in blood and tissues. fda.gov The long duration of action of this compound has been linked to its extremely slow dissociation rate from opiate receptors. nih.gov
Blood-Brain Barrier Permeation Studies
The ability of opioids to cross the blood-brain barrier (BBB) is critical for their central analgesic effects. Studies on fentanyl and its analogs have explored BBB permeation. While specific detailed studies on this compound's quantitative BBB permeation were not prominently featured, research on related opioids like fentanyl has investigated factors affecting their transfer across the BBB in rats, such as the effect of fentanyl itself on the transfer of small hydrophilic molecules. nih.gov The disposition of tritium-labeled this compound in the rat brain after intravenous injection paralleled the regional distribution of opiate receptors, suggesting efficient entry into the brain. nih.gov The lipophilicity of opioids is a key factor influencing their ability to cross biological membranes, including the BBB. resed.esisciii.esfrontierspartnerships.org More lipophilic opioids tend to partition into lipid membranes, potentially influencing their access to receptors. frontierspartnerships.org The brain pharmacokinetics of selected opioids, including fentanyl, have been measured in mice and compared to clinical data, showing that the brain equilibration half-lives of lipophilic opioids like fentanyl are remarkably similar between mice and humans. researchgate.net Animal models, including rodents and dogs, can be used to estimate blood-brain barrier permeability. googleapis.com
Metabolite Identification and Metabolic Pathway Elucidation in Animal Systems
Metabolic studies of fentanyl analogs, including those structurally similar to this compound like carfentanil, in animal models provide insights into their biotransformation pathways. While direct studies on this compound metabolism in animals are not extensively detailed in the search results, research on related compounds offers a basis for understanding potential metabolic routes.
Fentanyl and its analogs are primarily metabolized through oxidative N-dealkylation, often catalyzed by cytochrome P450 enzymes, particularly CYP3A4 in humans researchgate.net. This process typically cleaves the phenethyl moiety, leading to the formation of a nor-metabolite nih.govfrontiersin.orgdiva-portal.org. For carfentanil, a close analog of this compound, N-dealkylation results in norcarfentanil researchgate.netnih.govfrontiersin.org. Studies using human liver microsomes and hepatocytes have identified norcarfentanil as a dominant metabolite of carfentanil, alongside monohydroxylation of the piperidine (B6355638) ring researchgate.netnih.gov. Other metabolic transformations observed for fentanyl analogs include hydroxylation at various positions on the molecule (piperidine ring, phenyl ring, ethyl linker, or amide alkyl chain) and amide hydrolysis frontiersin.orgdiva-portal.org. Phase II metabolism, primarily glucuronidation, has also been reported for fentanyl analogs frontiersin.orgdiva-portal.orgfrontiersin.org.
Based on the metabolic profiles of related fentanyl analogs like carfentanil, it is plausible that this compound undergoes similar metabolic transformations in animal systems. The primary metabolic pathway is likely to involve N-dealkylation, producing northis compound. Hydroxylation at different sites on the molecule and subsequent glucuronidation are also potential metabolic routes.
Research on the metabolism of other synthetic opioids in animal models, such as rats and zebrafish, has successfully identified various phase I and phase II metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) frontiersin.orgresearchgate.netuni-saarland.de. These studies highlight the utility of animal models in elucidating metabolic pathways when human studies are limited frontiersin.orgresearchgate.net.
While specific data tables detailing this compound metabolites and their concentrations in animal tissues or excreta were not found within the provided search results, the metabolic patterns observed for structurally similar opioids suggest the formation of N-dealkylated and hydroxylated products as key biotransformation steps in animal systems.
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Research
PK/PD modeling is a valuable tool in preclinical research to characterize the relationship between drug exposure and pharmacological effect in animal models accp1.orgnih.govnih.gov. This approach helps to understand the time course of drug action and can inform the translation of findings to potential clinical applications, although direct human use of this compound is limited due to its potency wikidoc.orgnih.gov.
PK/PD studies in animals involving potent opioids like fentanyl and its analogs aim to correlate plasma or brain concentrations with observed effects, such as antinociception or respiratory depression mdpi.commdpi.comresearchgate.net. These models can help identify drug- and system-specific factors influencing the intensity and duration of the pharmacological response nih.govnih.gov.
For example, PK/PD studies on carfentanil in animal models like the common eland have characterized its rapid absorption and elimination half-life, correlating these pharmacokinetic parameters with the duration of immobilization bioone.orgnih.gov. While this study focused on carfentanil, the principles and methodologies applied are relevant to understanding how this compound's pharmacokinetics would relate to its potent pharmacodynamic effects in animal systems.
PK/PD modeling in preclinical research often involves characterizing the concentration-response relationship and incorporating pharmacokinetic parameters to simulate the time course of effects. researchgate.net. This can involve measuring drug concentrations in biological matrices and correlating them with pharmacodynamic endpoints using mathematical models researchgate.net.
Preclinical PK/PD studies in animal models, while challenging due to the potency of compounds like this compound, are critical for understanding the complex interplay between drug concentration and effect, informing the potential risks and pharmacological profile in a controlled environment.
Synthetic Chemistry and Structure Activity Relationship Sar Research
Historical and Contemporary Synthetic Methodologies for Lofentanil
The synthesis of fentanyl analogs, including this compound, generally follows a similar blueprint, often involving modifications of established routes for fentanyl itself. Paul Janssen's pioneering work in the 1960s laid the foundation for the synthesis of the 4-anilidopiperidine class of synthetic opioid analgesics. mdpi.commdpi.comnih.govtaylorandfrancis.compnnl.gov
A common synthetic strategy for fentanyl and its analogs involves the N-alkylation of a piperidin-4-one, followed by reaction with an aniline (B41778) derivative and subsequent acylation. mdpi.comnih.govplos.org For this compound, the synthesis introduces specific substituents at the 3 and 4 positions of the piperidine (B6355638) ring. The presence of the carbomethoxy group at the 4-position and a methyl group at the 3-position necessitates specific synthetic steps to incorporate these functionalities with defined stereochemistry.
Historical approaches likely involved multi-step syntheses building upon the core piperidine structure. Contemporary methodologies often aim for improved efficiency, yield, and control over stereochemistry. While specific detailed contemporary synthetic routes for this compound are not extensively detailed in the provided search results, the general principles for fentanyl analog synthesis, involving the controlled introduction of substituents onto the piperidine ring, are applicable. plos.org The synthesis of carfentanil, a close analog with a 4-carbomethoxy group but lacking the 3-methyl group of this compound, has been described, involving the hydrolysis of a nitrile to a carboxylic acid and subsequent esterification. nih.gov This suggests similar strategies might be employed for the 4-carbomethoxy moiety in this compound synthesis.
Stereoselective Synthesis and Isomer-Specific Research
This compound possesses chiral centers at the 3 and 4 positions of the piperidine ring, leading to the existence of multiple stereoisomers: (3S,4R), (3R,4S), (3S,4S), and (3R,4R). chemrxiv.org The stereochemistry at these positions significantly impacts its interaction with opioid receptors and, consequently, its pharmacological activity. chemrxiv.orgwikidoc.org
Isomer-specific research is crucial because the different stereoisomers can exhibit vastly different binding affinities and efficacies at opioid receptors. The (-)-cis-isomer of this compound has been identified as particularly active and long-acting in pharmacological tests, while the (+)-cis-isomer has shown short-acting antagonistic properties, a notable finding as it was reported as the first fentanyl derivative with such characteristics. chemrxiv.org
Achieving stereoselective synthesis is therefore paramount to isolating and studying the pharmacologically relevant isomers. While the provided information highlights the importance of stereoisomerism and mentions the existence of the different forms, specific details on stereoselective synthetic routes for this compound are not provided. However, the emphasis on the distinct activities of the cis and trans isomers, and specifically the (-)-cis isomer, underscores the necessity of synthetic methods that can control the relative and absolute stereochemistry at the 3 and 4 positions of the piperidine ring. chemrxiv.org
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
SAR studies of this compound and related fentanyl analogs aim to elucidate the relationship between their chemical structures and their biological activities, particularly their affinity and efficacy at opioid receptors. mdpi.complos.orgbiorxiv.orgacs.org These studies are fundamental to understanding the molecular basis of opioid action and guiding the design of new compounds.
This compound is significantly more potent than fentanyl and is often compared to carfentanil, being only slightly more potent than the latter. wikidoc.orgwikipedia.org Both this compound and carfentanil differ from fentanyl by the presence of a carbomethoxy group at the 4-position of the piperidine ring. plos.orgbiorxiv.org this compound has an additional methyl group at the 3-position. wikidoc.orgplos.orgbiorxiv.orgwikipedia.org
The structural differences between fentanyl, carfentanil, and this compound provide insights into the impact of specific modifications on opioid receptor binding. The addition of the 4-carbomethoxy group, present in both carfentanil and this compound, significantly enhances binding affinity at the mu-opioid receptor (MOR) compared to fentanyl. mdpi.complos.org This group is thought to form strong interactions within the MOR binding pocket, likely with residues such as Trp320. chemrxiv.orgplos.orgbiorxiv.orgresearchgate.net
The additional methyl group at the 3-position in this compound, compared to carfentanil, is positioned in a hydrophobic region of the binding pocket, interacting with residues like I146, D149, and Y150. plos.orgbiorxiv.org While 3-methylfentanyl is considerably more potent than fentanyl, this compound is only slightly more potent than carfentanil. wikidoc.orgwikipedia.org This suggests that the combined presence of substituents at both the 3 and 4 positions of the piperidine ring may introduce steric hindrance that limits further increases in MOR affinity. wikidoc.org Computational studies have explored the preferred binding poses of this compound isomers within the MOR binding pocket, suggesting that different configurations position the 3-methyl group differently relative to the 4-carbomethoxy group, influencing interactions with receptor residues. chemrxiv.org
Data from binding assays demonstrate the high affinity of this compound for the MOR. For example, this compound has been reported to have a similar affinity to carfentanil at the MOR, with IC50 values in the sub-nanomolar range. mdpi.com
| Compound | Structural Modification (vs. Fentanyl) | Reported MOR Binding Affinity (Ki or IC50) |
| Fentanyl | - | 1.03 ± 0.15 nM (guinea pig) frontiersin.org, 1.2-1.4 nM (marmoset/human) plos.org |
| Carfentanil | 4-carbomethoxy | 0.22 nM (marmoset) plos.org, 0.19 nM (recombinant human) mdpi.com |
| This compound | 4-carbomethoxy, 3-methyl | 0.208 nM (recombinant human) mdpi.com, slightly higher affinity than carfentanil (unspecified value) chemrxiv.orgresearchgate.net |
Note: Binding affinity values can vary depending on the assay conditions and the source of the receptor.
Beyond MOR, this compound has also been found to act as a full agonist at the kappa-opioid receptor (KOR). wikipedia.org SAR studies also investigate selectivity profiles across different opioid receptor subtypes (mu, delta, kappa). While this compound has high affinity for MOR, it has been noted as being among the least selective among some fentanyl analogs studied. acs.org
The detailed understanding of this compound's SAR provides a basis for the rational design and synthesis of novel derivatives for academic research. This involves making specific structural modifications to the this compound scaffold to probe the role of different functional groups and their interactions with the receptor.
Academic exploration focuses on designing derivatives with altered binding profiles, biased signaling properties (preferential activation of G-protein signaling over β-arrestin recruitment), or improved selectivity for specific opioid receptor subtypes. majumdarchemneuro.comacs.orgelifesciences.orgnih.govresearchgate.net For instance, researchers utilize computational modeling and structure-based design, often informed by crystal structures of opioid receptors bound to ligands, to predict how modifications to the this compound structure might affect its binding pose and interactions within the receptor pocket. majumdarchemneuro.comacs.orgelifesciences.org
The synthesis of these novel derivatives allows for experimental validation of the computationally derived hypotheses. By systematically altering parts of the this compound molecule, such as the groups on the piperidine ring, the N-phenyl ring, or the propionyl group, researchers can synthesize targeted compounds to study the impact of these changes on receptor affinity, potency, and signaling bias in in vitro assays. majumdarchemneuro.comacs.org This iterative process of design, synthesis, and pharmacological evaluation is crucial for advancing the understanding of opioid receptor function and the potential development of novel research tools or lead compounds with tailored pharmacological properties. majumdarchemneuro.com
Advanced Analytical and Bioanalytical Methodologies for Research
Chromatographic Techniques for Research Quantification
Chromatographic techniques are fundamental for separating lofentanil from complex matrices before detection and quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Application
HPLC is widely applied in the analysis of fentanyl analogs, including this compound, due to its ability to handle relatively non-volatile and thermally labile compounds. Method development in HPLC for this compound quantification involves optimizing parameters such as stationary phase chemistry (e.g., C18 columns), mobile phase composition (including buffers and organic modifiers), flow rate, and detection methods (often coupled with mass spectrometry). These methods are developed to achieve adequate separation, sensitivity, and linearity for the accurate quantification of this compound in research samples. While specific details on HPLC method development solely for this compound were not extensively detailed in the search results, HPLC is a standard separation technique used in conjunction with mass spectrometry for the analysis of fentanyl analogs in biological matrices frontiersin.orgmdpi.com.
Gas Chromatography-Mass Spectrometry (GC-MS) for Research Samples
GC-MS is a well-established technique for the analysis of volatile and semi-volatile organic compounds, including many fentanyl analogs. For this compound, GC-MS can be employed for its identification and quantification in various research samples. Methodologies often involve sample preparation steps such as extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte from the matrix before injection into the GC system. The separated compounds are then detected and identified by the mass spectrometer based on their unique fragmentation patterns. GC-MS has been used for the analysis of fentanyl and its analogs, and while specific methods solely for this compound by GC-MS were not prominently featured, it is a complementary technique to LC-MS in forensic and research settings for opioid analysis nih.govresearchgate.netcfsre.org. Some methods involve derivatization to improve volatility or chromatographic behavior for GC analysis d-nb.info.
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry provides highly sensitive and selective detection and structural information crucial for this compound research.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Research
LC-MS/MS is a powerful and widely used technique for the bioanalysis of this compound and its metabolites in biological matrices such as blood, urine, and hair frontiersin.orgfrontiersin.orgoup.comacs.orgresearchgate.net. The coupling of LC, which provides chromatographic separation, with tandem MS (MS/MS) allows for highly sensitive and specific detection and quantification. Bioanalytical methods using LC-MS/MS for this compound typically involve sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction to clean up the sample matrix. The extracted analytes are then separated by LC and detected by MS/MS operating in multiple reaction monitoring (MRM) mode, which targets specific precursor-product ion transitions for this compound and its metabolites, providing high selectivity and minimizing matrix interferences oup.comscielo.brnih.gov. These methods are essential for pharmacokinetic studies and for detecting exposure to this compound oup.comnih.gov.
Research findings using LC-MS/MS have demonstrated the ability to quantify this compound and its metabolites in biological samples with high sensitivity. For instance, methods have been validated for the determination of fentanyl analogs, including this compound, in dried blood spots with limits of detection as low as 0.10 ng/mL and a linear range of 1.00-100 ng/mL oup.comnih.gov. Another UHPLC-MS/MS method for quantifying fentanyl and analogs in whole blood, urine, and hair reported limits of quantification ranging from 2 to 6 ng/L in blood and urine frontiersin.org.
High-Resolution Mass Spectrometry (HRMS) in Metabolite Identification and Profiling
HRMS, often coupled with liquid chromatography (LC-HRMS), is invaluable for the identification and profiling of this compound metabolites in research studies uniroma1.itdiva-portal.orgnih.gov. Unlike nominal mass spectrometry, HRMS provides accurate mass measurements, allowing for the determination of elemental compositions of parent compounds and their metabolites. This capability is particularly useful for identifying unexpected or novel metabolites without prior knowledge of their structure.
Metabolite identification studies using LC-HRMS involve incubating this compound with biological systems like human hepatocytes or analyzing authentic biological samples diva-portal.orgnih.gov. The resulting samples are analyzed by LC-HRMS, and data processing software is used to search for potential metabolites based on expected biotransformations (e.g., hydroxylation, dealkylation, glucuronidation). Accurate mass measurements and fragmentation patterns obtained from HRMS/MS experiments help elucidate the structures of the identified metabolites diva-portal.orgnih.gov. This approach allows for comprehensive metabolite profiling, providing insights into how this compound is processed in biological systems.
Radiochemical Synthesis and Application of Labeled this compound for Receptor Imaging Studies
Radiolabeled this compound is a critical tool for studying opioid receptor binding and distribution in vivo using techniques like Positron Emission Tomography (PET). Radiochemical synthesis involves incorporating a radioactive isotope, such as Carbon-11 ([11C]) or Fluorine-18 ([18F]), into the this compound molecule. [11C]this compound has been synthesized for use in PET imaging studies to visualize and quantify opioid receptors in the brain nih.govosti.gov.
The radiochemical synthesis of [11C]this compound typically involves the methylation of a precursor molecule using a radiolabeled methylating agent, such as [11C]iodomethane or [11C]methyl triflate nih.govosti.gov. These syntheses are often performed using automated radiochemistry modules to handle the short half-life of isotopes like [11C] (approximately 20 minutes). Following synthesis, the radiolabeled this compound is purified, often by HPLC, to ensure high radiochemical purity before administration for imaging studies.
Application of labeled this compound in receptor imaging studies allows researchers to investigate the density and availability of opioid receptors in different brain regions under various physiological and pharmacological conditions. This provides valuable information about the interaction of this compound and other opioids with their target receptors in the living brain.
Immunoassay Development and Application in Research Settings
Immunoassays represent a valuable class of analytical techniques utilized in research settings for the detection and screening of various compounds, including synthetic opioids like this compound. These methods leverage the specific binding affinity between an antibody and its target analyte, enabling sensitive detection in complex biological matrices. While highly specific quantitative methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are considered confirmatory techniques, immunoassays often serve as efficient initial screening tools in research due to their relatively rapid turnaround time and potential for high-throughput analysis researchgate.netnih.gov.
The development of immunoassays for synthetic opioids, including fentanyl analogs like this compound, presents challenges primarily related to achieving adequate sensitivity and specificity across a range of structurally similar compounds and their metabolites researchgate.net. Antibodies developed for a specific fentanyl analog may exhibit varying degrees of cross-reactivity with other analogs or metabolites, which is a critical consideration in the application of these assays in research to avoid false positives or negatives. Research efforts are ongoing to develop new antibody reagents with improved affinity and selectivity to enhance immunoassay performance for detecting a broader spectrum of fentanyl variants.
In the context of this compound research, specific immunoassay kits have been developed for screening purposes. For instance, a this compound ELISA (Enzyme-Linked ImmunoSorbent Assay) test kit is available for research use only, not intended for diagnostic procedures. This type of kit is designed as a qualitative one-step screening device for the detection of trace quantities of this compound and potentially its metabolites in biological samples.
The application of such this compound-specific immunoassays in research settings typically involves screening various biological matrices to determine the presumptive presence of the compound or its related substances. According to information regarding a this compound ELISA kit, it can be used for the determination of trace quantities in human urine, blood, and oral fluid. It is important to note that these screening results are considered preliminary analytical findings, and confirmation by more specific alternative chemical methods, such as GC/MS, is recommended for any suspect samples.
The use of immunoassays in research allows for the initial assessment of samples, helping to prioritize those that require more in-depth analysis by confirmatory techniques. This can be particularly useful in research involving the detection of fentanyl analogs where high sensitivity is required, although the limitations regarding cross-reactivity must be carefully considered and controlled for in research study design and data interpretation researchgate.net.
The this compound ELISA kit mentioned is designed for qualitative screening and is intended for forensic use only in a research context, emphasizing its role as a preliminary tool rather than a definitive quantitative method. Its regulatory status as "For research use only" underscores its application within controlled study environments rather than clinical diagnostics.
Key characteristics of a this compound ELISA kit for research use, based on available information, are summarized in the table below:
| Feature | Description | Source |
| Intended Use | Qualitative screening for trace quantities of this compound and/or metabolites | |
| Regulatory Status | For research use only, not for diagnostic procedures | |
| Applicable Matrices | Human urine, blood, oral fluid | |
| Assay Type | Qualitative one-step ELISA | |
| Recommendation | Suspect samples should be confirmed by a quantitative method (e.g., GC/MS) |
This table provides a snapshot of the typical characteristics of a this compound immunoassay kit developed for research applications, highlighting its utility as a screening tool within the specified matrices and the necessity of confirmatory analysis.
Comparative Pharmacological Research of Lofentanil with Other Opioid Ligands
Comparative Opioid Receptor Binding and Selectivity Profiles
Lofentanil is distinguished by its exceptionally high binding affinity for the µ-opioid receptor (MOR), which is a key determinant of its profound pharmacological activity. Research using radioligand competitive binding assays has consistently placed this compound among the most potent fentanyl analogues. In a uniform assessment of 21 fentanyl derivatives, this compound demonstrated a sub-nanomolar affinity for the µ-opioid receptor, with an IC50 value of 0.208 nM. mdpi.com This affinity is comparable to, and slightly less than, that of carfentanil (IC50 = 0.19 nM), another powerful fentanyl analogue. mdpi.com The high affinity of both compounds is significantly influenced by the 4-carbomethoxy substitution on the piperidine (B6355638) ring. mdpi.com
Opioid Receptor Binding Affinity Comparison
| Compound | Receptor Type | Binding Affinity (IC50 / Ki) | Reference |
|---|---|---|---|
| This compound | µ-Opioid Receptor | 0.208 nM (IC50) | mdpi.com |
| Carfentanil | µ-Opioid Receptor | 0.19 nM (IC50) | mdpi.com |
| Fentanyl | µ-Opioid Receptor | 1.23 nM (IC50) | mdpi.com |
| Sufentanil | µ-Opioid Receptor | 0.138 nM (Ki) | zenodo.org |
| Morphine | µ-Opioid Receptor | 4.02 nM (IC50) | mdpi.com |
| This compound | κ-Opioid Receptor | 8.2 nM (Ki) | wikipedia.org |
Differential Signaling Pathway Activation Bias in Comparative Contexts
The interaction of an opioid ligand with a receptor can trigger multiple downstream intracellular signaling cascades, primarily through G-proteins or β-arrestin pathways. The ability of a ligand to preferentially activate one pathway over another is known as biased agonism. mdpi.com this compound exhibits a distinct signaling profile when compared to other µ-opioid receptor agonists.
In a detailed comparative study using BRET-based biosensors, this compound was shown to promote the activation of all Gi/o/z family G-proteins with higher efficacy at all subtypes compared to the reference peptide agonist DAMGO. nih.gov It also recruits β-arrestin-1 and β-arrestin-2 to a comparable or greater level than DAMGO. nih.gov Further analysis revealed that this compound demonstrates a significant signaling bias, showing a preference for β-arrestin recruitment over the activation of most Gi/o protein subtypes (Gi-1, Gi-2, Gi-3, GoA, GoB). nih.gov This contrasts with its more balanced agonism at the Gz subtype. nih.gov The mechanism underlying this bias is thought to be related to how specific chemical features of the ligand stabilize distinct receptor conformations, which in turn favor coupling to particular intracellular effectors. nih.gov For fentanyl analogues, interactions involving the n-aniline ring and residue M153 in the receptor's binding pocket have been identified as critical for mediating β-arrestin signaling. nih.gov
Signaling Profile of this compound at the µ-Opioid Receptor (Normalized to DAMGO Emax)
| Signaling Pathway | This compound Efficacy (% of DAMGO) | Reference |
|---|---|---|
| Gi1 Activation | >100% | nih.gov |
| Gi2 Activation | >100% | nih.gov |
| Gi3 Activation | >100% | nih.gov |
| GoA Activation | >100% | nih.gov |
| GoB Activation | >100% | nih.gov |
| Gz Activation | >100% | nih.gov |
| β-arrestin-1 Recruitment | ≥100% | nih.gov |
| β-arrestin-2 Recruitment | ≥100% | nih.gov |
Comparative Pharmacokinetic and Pharmacodynamic Profiles in Research Models
The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of opioids determine the onset, intensity, and duration of their effects. While detailed pharmacokinetic parameters for this compound are not as extensively characterized in comparative studies as those for fentanyl or sufentanil, its pharmacodynamic profile has been evaluated in research models.
A study comparing the effects of epidurally administered fentanyl and several of its analogues in a rat model provided a clear ranking of their analgesic potency and duration of action. nih.gov In this model, this compound was found to be the most potent analgesic, followed by carfentanil, sufentanil, fentanyl, and finally alfentanil. nih.gov Furthermore, the duration of its analgesic effect at comparative doses was the longest among the tested compounds. nih.gov this compound's duration was greater than that of sufentanil, carfentanil, fentanyl, and alfentanil, in that order. nih.gov This prolonged duration of action is a distinguishing feature of this compound compared to other clinically used fentanyl analogues, which are generally characterized by a rapid onset and short duration. wikipedia.orgnih.gov The high lipophilicity of this compound likely contributes to its long duration of action. wikipedia.org
Comparative Pharmacodynamic Ranking of Epidural Opioids in a Rat Model
| Parameter | Relative Ranking (Highest/Longest to Lowest/Shortest) | Reference |
|---|---|---|
| Analgesic Potency | This compound > Carfentanil > Sufentanil > Fentanyl > Alfentanil | nih.gov |
| Duration of Action | This compound > Sufentanil > Carfentanil > Fentanyl > Alfentanil | nih.gov |
Structural Homology and Divergence in Ligand-Receptor Interactions
The interactions between fentanyl analogues and the µ-opioid receptor are largely governed by their structural features. Molecular dynamics simulations have identified five common features of fentanyl binding, including a critical ionic interaction between the ligand's protonated piperidine amine and the receptor's aspartate residue at position 147 (D147), and a general orientation where the N-phenethyl chain points toward the receptor's interior. mdpi.com The majority of these ligand-receptor contacts are hydrophobic. mdpi.com
This compound's structure, which can be described as 3-methylcarfentanil, includes two key modifications from the parent fentanyl molecule: a 4-carbomethoxy group (shared with carfentanil) and a methyl group at the 3-position of the piperidine ring. wikipedia.orgresearchgate.net Both modifications significantly influence receptor interaction. The carbomethoxy group is known to form a strong interaction with the tryptophan residue at position 320 (W320), contributing to the enhanced binding affinity of both this compound and carfentanil. chemrxiv.org
The 3-methyl group introduces steric hindrance and conformational restraints that are crucial to this compound's binding. wikipedia.orgchemrxiv.org This group can form a weak interaction with the tyrosine residue at position 150 (Y150), which may further stabilize its binding pose. chemrxiv.org Structural studies and simulations have also revealed that this compound's aromatic aniline (B41778) ring engages in stable π-π stacking with another tyrosine residue, Y326. nih.gov This interaction is thought to influence the conformation of the receptor's transmembrane helices, thereby affecting downstream signaling outcomes. nih.gov The stereoisomerism of the 3-methyl group is also critical, with different stereoisomers exhibiting vastly different potencies. wikipedia.org
Structural Features of Fentanyl Analogues and Key Receptor Interactions
| Compound | Key Structural Feature | Interacting Receptor Residue(s) | Effect on Interaction | Reference |
|---|---|---|---|---|
| All Fentanyl Analogues | Protonated Piperidine Amine | D147 | Core ionic interaction | mdpi.com |
| This compound, Carfentanil | 4-carbomethoxy group | W320 | Enhances binding affinity | chemrxiv.org |
| This compound | 3-methyl group | Y150 | Weak interaction, may stabilize binding | chemrxiv.org |
| This compound | Aromatic aniline ring | Y326 | Stable π-π stacking, influences receptor conformation | nih.gov |
Emerging Research Directions and Advanced Methodologies
Computational Chemistry and In Silico Modeling for Lofentanil Research
Computational approaches have become indispensable in dissecting the complex interactions between this compound and its primary target, the μ-opioid receptor (μOR). These in silico methods allow for detailed examination of binding mechanics and dynamics at an atomic level. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. plos.orgplos.orgnih.gov For this compound and other fentanyl analogs, docking studies have been crucial in understanding their high binding affinity for the μOR. plos.orgplos.orgnih.govresearchgate.net These models correlate docking scores with experimentally determined binding affinities, demonstrating that potent fentanyl derivatives like this compound and carfentanil exhibit significantly lower (i.e., stronger) binding scores compared to less potent analogs. plos.orgplos.orgnih.govresearchgate.net
Simulations have identified key interactions, such as the ionic bond between the protonated piperidine (B6355638) nitrogen of the fentanyl scaffold and the highly conserved Asp147 residue in the μOR binding pocket. acs.orgmdpi.comnih.gov Beyond this primary anchor, the binding poses of this compound are further stabilized by hydrophobic and aromatic interactions within the receptor's subpockets. nih.gov For instance, the carbomethoxy moiety of this compound can form a hydrophobic-aromatic interaction with Trp320, and the 3-methyl group can have a hydrophobic interaction with Tyr150, contributing to its high potency. nih.gov Molecular dynamics simulations, which model the movement of atoms over time, have further refined these binding poses, showing that this compound prefers a specific orientation (APF, where A is the amide, P is the piperidine, and F is the phenyl group) that is more stable than other possible configurations. nih.gov
Table 1: Predicted vs. Experimental Binding Affinities for Select Opioids at the μ-Opioid Receptor This interactive table summarizes the correlation between computational predictions and laboratory findings.
| Compound | Experimental Kᵢ (nM) | Predicted Binding Regime | Docking Score (ADS kcal/mol) | Reference |
|---|---|---|---|---|
| This compound | < 1 | Strong | Not explicitly stated, but lower than fentanyl | plos.orgresearchgate.net |
| Carfentanil | < 1 | Strong | Lower than fentanyl | plos.orgplos.orgnih.gov |
| Fentanyl | 1.35 | Moderate | -9.4 | plos.org |
| N-methyl fentanyl | > 100 | Weak | Higher than fentanyl | plos.org |
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations represent a more advanced computational method that combines the accuracy of quantum mechanics for a specific region of interest (e.g., the ligand and the active site) with the efficiency of classical molecular mechanics for the larger system (e.g., the rest of the receptor and its environment). nih.govresearchgate.netnih.gov This approach allows for the study of chemical processes like bond breaking/forming and detailed electronic interactions that are beyond the scope of classical force fields. nih.govresearchgate.net
While specific QM/MM studies focused solely on this compound are not prevalent in the literature, the methodology holds significant promise for elucidating the finer points of its interaction with the μOR. For example, QM/MM could be used to accurately model the charge distribution of this compound and key receptor residues, investigate the protonation state of histidine residues like H297 which may play a role in binding, and calculate the binding free energies with higher accuracy. nih.govharvard.edu This level of detail is critical for understanding the subtle differences that dictate the varied efficacy and signaling outcomes among potent opioids. researchgate.net
Advanced Biophysical Techniques for Receptor Characterization
Parallel to computational advances, sophisticated biophysical techniques are providing high-resolution structural and dynamic views of opioid receptors, revealing how ligands like this compound modulate their function. nih.govresearchgate.net
Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, enabling the visualization of large protein complexes in near-native states at high resolution. thermofisher.com A significant breakthrough in opioid research was the determination of the Cryo-EM structure of the μ-opioid receptor-G protein complex bound to this compound at a resolution of 3.2 Å. pdbj.org This structure revealed that this compound engages distinct subpockets within the receptor's orthosteric binding site compared to other opioids. pdbj.org These findings highlight how different agonists, by interacting with different parts of the binding pocket, can stabilize unique receptor conformations, which in turn leads to distinct signaling outcomes on the intracellular side where G proteins and β-arrestins bind. pdbj.org
Table 2: High-Resolution Structures of Opioid Receptors This interactive table provides a summary of key structural findings for opioid receptors.
| Technique | Receptor | Ligand | Key Finding | Reference |
|---|---|---|---|---|
| Cryo-EM | μ-Opioid Receptor | This compound | Engages distinct subpockets, promoting a unique active-state conformation. | pdbj.org |
| Cryo-EM | μ-Opioid Receptor | DAMGO (peptide agonist) | Provided insights into G protein coupling and a fully active state. | acs.org |
| X-ray Crystallography | μ-Opioid Receptor | BU-72 (agonist) | Revealed an activated-state conformation with an antibody fragment. | acs.org |
| X-ray Crystallography | μ-Opioid Receptor | β-FNA (antagonist) | Provided the first high-resolution inactive-state structure. | acs.org |
Opioid receptors are not static entities; they are dynamic proteins that adopt multiple conformations. tsinghua.edu.cn Spectroscopic techniques are vital for capturing this dynamic behavior. Methods like Double Electron-Electron Resonance (DEER) and single-molecule Fluorescence Resonance Energy Transfer (smFRET) have been used to study the conformational dynamics of the μOR in response to different ligands. tsinghua.edu.cnnih.gov
Research using these techniques has identified several distinct receptor conformations, including inactive and active states. tsinghua.edu.cn High-efficacy agonists, such as this compound, were found to significantly increase the proportion of μORs in active conformations, even without a G protein present. tsinghua.edu.cn This intrinsic ability to stabilize active states correlates with ligand efficacy. tsinghua.edu.cn SmFRET experiments further corroborated these findings, showing that the μOR favors active conformations when bound to high-efficacy ligands. tsinghua.edu.cnnih.gov These fluorescence-based approaches provide a real-time view of receptor dynamics, linking the initial binding event to the conformational changes that precede cellular signaling. nih.govresearchgate.net
Proteomic and Genomic Investigations of this compound Action
Beyond the immediate interaction with the receptor, the downstream consequences of this compound binding involve complex changes in cellular protein expression and gene regulation. Proteomic and genomic approaches aim to capture these broader cellular responses. Proteomics involves the large-scale study of proteins, while genomics focuses on the complete set of DNA within an organism.
While specific proteomic or genomic studies on this compound are limited, research on the closely related compound fentanyl and other μ-opioid agonists provides a framework for future investigations. For example, proteomic analysis of plasma proteins in rats during fentanyl withdrawal identified significant changes in protein expression, highlighting the systemic impact of potent opioid action. Another study using the μ-opioid agonist loperamide on HT22 nerve cells identified alterations in hundreds of proteins, affecting numerous signaling pathways, including the PI3K-Akt and tumor necrosis factor (TNF) pathways. frontiersin.org These findings suggest that a potent agonist like this compound would likely induce widespread changes in the cellular proteome and transcriptome. Future studies applying these high-throughput techniques to this compound could uncover novel signaling pathways and biomarkers associated with its action, providing a more holistic understanding of its cellular effects.
Development of Novel Research Probes and Pharmacological Tools Based on this compound
The distinct pharmacological profile of this compound, characterized by its exceptionally high affinity for the µ-opioid receptor (MOR) and its prolonged duration of action, makes its scaffold an attractive template for the development of sophisticated research probes. wikipedia.org The primary application for this compound is currently in opioid receptor research. wikipedia.org These tools are instrumental for elucidating the complex mechanisms of opioid receptor function, distribution, and regulation.
One of the most promising applications is in the field of in vivo imaging using Positron Emission Tomography (PET). While the related compound carfentanil, labeled with carbon-11 ([¹¹C]carfentanil), is a well-established PET radiotracer for visualizing MORs in the human brain, its short half-life is a limitation. nih.gov This has spurred research into developing analogs with longer-lived isotopes like fluorine-18. Given this compound's similar high affinity for MOR, the development of an ¹⁸F-labeled this compound derivative presents a logical and valuable objective for creating a PET probe with a longer imaging window, thereby facilitating more extensive pharmacokinetic and pharmacodynamic studies. nih.govmdpi.com Such probes would enable researchers to perform more detailed mapping of MOR density in both central and peripheral tissues and to investigate receptor occupancy by various opioid drugs over extended periods.
Beyond radioisotope-based probes, the this compound structure could be adapted to create other pharmacological tools. Fluorescently labeled this compound analogs could be synthesized to allow for direct visualization of receptor trafficking, including internalization and sequestration, in real-time using advanced microscopy techniques. These tools are critical for understanding the cellular and molecular responses to prolonged receptor activation, a hallmark of this compound's action.
Furthermore, the creation of biotinylated or photoaffinity-labeled this compound derivatives could serve as powerful tools for biochemical studies. Photoaffinity labels, for instance, would allow for the irreversible binding of the ligand to the receptor upon photoactivation, enabling the isolation of the receptor-ligand complex. This would facilitate the study of protein-protein interactions and the identification of novel accessory proteins involved in opioid receptor signaling and regulation. The high affinity of this compound ensures that these probes would be highly specific for their intended target.
| Compound | µ-Opioid Receptor (MOR) IC₅₀ (nM) | κ-Opioid Receptor (KOR) Kᵢ (nM) | Reference |
|---|---|---|---|
| This compound | 0.208 | 8.2 | wikipedia.orgmdpi.com |
| Carfentanil | 0.19 | N/A | mdpi.com |
| Fentanyl | 1.6 | N/A | fda.gov |
| Morphine | 4.2 | N/A | fda.gov |
Unexplored Academic Hypotheses and Future Avenues in this compound Research
The unique molecular characteristics of this compound open up several avenues for future research and position it as a subject for testing novel academic hypotheses in opioid pharmacology.
A primary area of investigation stems from its exceptionally slow dissociation kinetics from the µ-opioid receptor. Advanced computational methods, such as metadynamics simulations, are being used to model the unbinding pathways of fentanyl analogs. nih.govfda.gov Recent cryo-electron microscopy (cryo-EM) structures of this compound in complex with the MOR have revealed that it engages distinct subpockets within the receptor's binding site. rcsb.orgnih.gov A key hypothesis is that this compound's prolonged residence time is a direct result of these unique interactions within a deep binding pocket, which are not observed with shorter-acting opioids. fda.gov Future research will likely focus on using these structural insights to perform in silico mutagenesis and molecular dynamics simulations to pinpoint the specific amino acid residues responsible for this "trapping" effect. nih.govbris.ac.uk Understanding these interactions at an atomic level could pave the way for the rational design of long-acting analgesics or opioid modulators.
The stereochemistry of this compound also presents a compelling research avenue. It has been reported that while the (-)-cis-isomer is a potent, long-acting agonist, the (+)-cis-isomer may possess short-acting antagonistic properties. chemrxiv.orgnih.gov However, the absolute configurations of these isomers have not been definitively determined by X-ray crystallography. chemrxiv.org A crucial future direction is the crystallographic resolution of these separate isomers bound to the MOR. This would provide a structural basis for their opposing activities and could lead to the development of novel opioid antagonists or partial agonists based on the this compound scaffold.
Finally, the concept of "biased agonism," where a ligand preferentially activates one intracellular signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment), is a leading hypothesis in the quest for safer opioids. Research has shown that this compound exhibits a distinct signaling profile for G protein subtype activation and β-arrestin recruitment compared to other opioids. nih.gov A forward-looking hypothesis is that modifications to the this compound structure could further amplify this bias, leading to the design of compounds that retain analgesic efficacy while minimizing adverse effects.
| Hypothesis | Key Research Question | Potential Methodologies | Significance |
|---|---|---|---|
| Molecular Basis of Long Duration | Which specific receptor-ligand interactions within the MOR deep binding pocket are responsible for this compound's slow dissociation? | Cryo-EM, Molecular Dynamics Simulations, In Silico Mutagenesis. fda.govrcsb.org | Rational design of long-acting opioids. |
| Functional Role of KOR Agonism | How does this compound's KOR agonism modulate its MOR-mediated effects in vivo? | Behavioral studies in KOR-knockout animals, co-administration with selective KOR antagonists. nih.gov | Understanding the complete pharmacological profile and potential for developing mixed-action opioids. |
| Stereoisomer Activity | What is the precise structural basis for the opposing agonist/antagonist activities of this compound's cis-isomers? | X-ray crystallography of individual isomers bound to MOR, comparative functional assays. chemrxiv.org | Discovery of novel opioid modulators based on the this compound scaffold. |
| Biased Signaling Potential | Can the this compound structure be modified to create biased agonists that preferentially signal through therapeutic pathways? | In vitro signaling assays (e.g., BRET), synthesis of novel derivatives, computational modeling. nih.gov | Development of safer analgesics with reduced side-effect profiles. |
Q & A
Q. What are the critical safety protocols for handling Lofentanil in laboratory settings?
Researchers must adhere to strict safety measures due to this compound's acute toxicity (H300, H310, H330 classifications). Use NIOSH-approved respirators, chemical-resistant gloves, lab coats, and safety goggles. Engineering controls (e.g., local exhaust ventilation) are essential to minimize airborne exposure. Facilities must include eyewash stations and safety showers, and spills should be contained using non-sparking tools to avoid environmental contamination .
Q. How should experimental designs assess this compound’s stability under varying storage conditions?
Stability studies should use controlled environments (temperature, humidity) with analytical techniques like high-performance liquid chromatography (HPLC) or mass spectrometry to monitor degradation. Evidence suggests this compound remains stable at room temperature when stored in tightly sealed containers, but long-term stability data are lacking, necessitating periodic re-evaluation .
Q. What validated analytical methods quantify this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with calibration curves (r² > 0.98) is recommended. Validate parameters include precision (CV < 15% for low calibrators), accuracy (percent error < 20%), and appropriate weighting (e.g., 1/x regression). Limit of detection (LOD) and quantification (LOQ) should be established for sensitivity .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations clarify this compound’s binding mechanisms at the µ-opioid receptor (MOR)?
Metadynamics simulations reveal energy barriers between ligand-binding states. For this compound, inward rotation of transmembrane helix 7 (TM7) stabilizes a β-arrestin-biased conformation via hydrogen bonding between GLN124²⁶⁰ and TYR326⁷⁴³. Computational workflows should integrate cryo-EM structures to validate simulations and identify alternative receptor conformations .
Q. What methodologies resolve contradictions in reported binding affinities of this compound analogs?
Cross-validate computational predictions (e.g., molecular docking scores) with in vitro assays like radioligand binding or cAMP inhibition. For example, sub-nanomolar MOR binders (e.g., this compound) correlate with lower docking scores in validated models. Discrepancies may arise from stereoisomerism or assay conditions, requiring enantiomer-specific testing .
Q. How do structural modifications and stereoisomerism impact this compound’s pharmacological profile?
Synthesize and test stereoisomers (e.g., (3S,4R)- vs. (3R,4S)-Lofentanil) using receptor binding assays and functional studies (e.g., β-arrestin recruitment). Molecular docking predicts that 3-methyl and 4-carbomethoxy groups alter steric hindrance and hydrogen bonding, affecting MOR selectivity and potency. In silico models must account for ligand-receptor flexibility to avoid false negatives .
Q. What computational frameworks predict the risk of novel fentanyl analogs using this compound as a reference?
Develop quantitative structure-activity relationship (QSAR) models trained on this compound’s binding data. Use molecular docking to screen analogs against MOR, focusing on conserved interactions (e.g., GLN124²⁶⁰ hydrogen bonds). Validate predictions with in vitro binding assays and compare to existing analogs (e.g., carfentanil) to prioritize high-risk compounds for regulatory scheduling .
Methodological Best Practices
- Data Reproducibility : Document experimental parameters (e.g., buffer pH, temperature) in supplementary materials to enable replication .
- Ethical Compliance : For in vivo studies, justify sample sizes and selection criteria in IRB protocols to address opioid toxicity risks .
- Conflict Resolution : Use sensitivity analyses (e.g., alternate force fields in MD simulations) to reconcile contradictory findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
